molecular formula C6H5NO2 B1296277 5-Hydroxypicolinaldehyde CAS No. 31191-08-9

5-Hydroxypicolinaldehyde

Cat. No. B1296277
CAS RN: 31191-08-9
M. Wt: 123.11 g/mol
InChI Key: HSODMUBHOXGNNQ-UHFFFAOYSA-N
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Description

5-Hydroxypicolinaldehyde is a chemical compound that is related to the picolinic acid family. It is characterized by the presence of a hydroxy group and an aldehyde functional group attached to a pyridine ring. This structure is a key intermediate in the synthesis of various compounds with potential biological activities, such as antihypertensive agents .

Synthesis Analysis

The synthesis of compounds related to 5-hydroxypicolinaldehyde involves various chemical reactions. For instance, 5-haloalkyl or 5-branched alkyl picolinic acids, which are inhibitors of dopamine β-hydroxylase, were synthesized using methods that include the reaction of 2-methyl-5-ethynyl pyridine with alkyl dihalide followed by hydrogenation . Additionally, 5-tert-butyl-2-hydroxy-benzaldehyde, which shares a similar hydroxy-benzaldehyde moiety, was synthesized via hydroformylation catalyzed by magnesium methoxide .

Molecular Structure Analysis

The molecular structure of 5-hydroxypicolinaldehyde and its derivatives is characterized by the presence of substituents on the pyridine ring which can significantly affect their chemical properties and biological activities. For example, the introduction of a trifluoromethyl group to the omega-position of a 5-n-butoxy group resulted in enhanced antihypertensive activity .

Chemical Reactions Analysis

The chemical reactivity of 5-hydroxypicolinaldehyde derivatives is influenced by the functional groups present on the pyridine ring. In the case of 5-alkoxymethyl-8-hydroxyquinoline derivatives, the presence of alkoxymethyl groups was crucial for their application as corrosion inhibitors for carbon steel . The synthesis of tetrahydroisoquinolin-4-ols via a novel acid-catalyzed rearrangement of 5-aryloxazolidines also demonstrates the potential for complex chemical transformations involving related structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-hydroxypicolinaldehyde derivatives are determined by their molecular structure. For instance, the partition coefficient (log P) of ester derivatives of 5-hydroxypicolinaldehyde was found to correlate with their antihypertensive activities, indicating that higher lipophilicity may lead to higher activity . The corrosion inhibition performance of 5-alkoxymethyl-8-hydroxyquinoline derivatives was evaluated using various techniques, and their adsorption on carbon steel surfaces followed the Langmuir adsorption isotherm .

Scientific Research Applications

  • Field : Medical Science, specifically Oncology .
  • Summary of Application : 5-Hydroxypicolinaldehyde has been used in the synthesis of thiosemicarbazones, which have shown potential as anticancer agents . These compounds have been studied for their iron-chelating properties, which can be beneficial in cancer treatment .
  • Methods of Application : The specific method of application involves the synthesis of 5-hydroxypicolinaldehyde thiosemicarbazone (5-HP; NSC-107392). Unfortunately, the exact experimental procedures and technical details are not provided in the source .
  • Chemical Properties : 5-Hydroxypicolinaldehyde has a molecular formula of CHNO and an average mass of 123.109 Da . It is also known by other names such as 5-Hydroxy-2-pyridincarbaldehyd and 5-hydroxypyridine-2-carbaldehyde .
  • Use in Software Programs : It appears that 5-Hydroxypicolinaldehyde might be used in various software programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for simulation visualizations .
  • Chemical Properties : 5-Hydroxypicolinaldehyde has a molecular formula of CHNO and an average mass of 123.109 Da . It is also known by other names such as 5-Hydroxy-2-pyridincarbaldehyd and 5-hydroxypyridine-2-carbaldehyde .
  • Use in Software Programs : It appears that 5-Hydroxypicolinaldehyde might be used in various software programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for simulation visualizations .

Safety And Hazards

The safety data sheet for 5-Hydroxypicolinaldehyde indicates that it has acute toxicity when ingested . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Future Directions

5-Hydroxypicolinaldehyde has been mentioned in the context of research on self-assembled structures . Future work on such molecular systems might enable the development of efficient drug delivery systems .

properties

IUPAC Name

5-hydroxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-1-2-6(9)3-7-5/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSODMUBHOXGNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299068
Record name 5-hydroxypicolinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxypicolinaldehyde

CAS RN

31191-08-9
Record name 31191-08-9
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Record name 5-hydroxypicolinaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxypyridine-2-carbaldehyde
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Synthesis routes and methods I

Procedure details

To a stirred solution of 21.8 g of 5-hydroxy-2-picoline (0.2 mol) in 200 mL of glacial acetic acid was added 18 mL of 30% hydrogen peroxide (0.159 mol) in one portion. The mixture was heated in an oil bath at 80°-85° C. with stirring for 3 h. Then another 18 mL of hydrogen peroxide was added and the mixture was stirred for 3 h at the same temperature. Excess solvent was removed in vacuo followed by the addition of acetone, which caused the pyridine N-oxide to crystallize. Without further purification, 200 mL of acetic anhydride was added to the solid and the mixture was heated at 120° C. with stirring in an oil bath for 2 h. After cooling to room temperature, excess acetic anhydride was removed by high vacuum distillation. The oily material was again oxidized with 30% hydrogen peroxide twice and rearranged with acetic anhydride following the same procedure and amounts depicted above. The black oily material obtained was hydrolyzed with 200 mL of 1N HCl (0.2 mol) at room temperature for 3 weeks (hydrolysis at higher temperature may be harmful to the pyridine nucleus). The mixture was neutralized with anhydrous sodium carbonate, indicated by litmus paper and then extracted three times with 300 mL of diethylether. The combined ether extracts were dried (MgSO4), filtered and evaporated to leave a solid material in a small mount of oil. The pure product (7.8 g, 32%) was obtained by filtering the solid, followed by washing it with a small amount of ether. It is yellow in color and shows a sharp melting point at 186°-187° C. 1H NMR (d6 -DMSO) d: 11.i0 (br. s, 1H, OH); 9.87 (s, 1H, CHO); 8.35 (d, J=2Hz, 1H); 7.58 (d, J=9 Hz, 1H); 7.35 (d of d, J=2Hz, 9Hz, 1H).
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
32%

Synthesis routes and methods II

Procedure details

N-[5-(N',N'-Dimethylcarbamoyl)hydroxy-2-pyridine methylene] hydroxylamine. Dimethylcarbamoyl chloride (5.2 mL, 57 mmol) was added to a solution of N-(5-hydroxy-2-pyridinemethylene) hydroxylamine (6.53 g, 47 mmol) in 40 mL of pyridine. It was stirred at room temperature overnight and then the solvent was removed in vacuo, leaving a light green paste. The paste was dissolved in a minimum quantity of acetone and then triturated with ethyl acetate and placed in the freezer overnight. Glassy needles formed and were filtered and washed with ethyl acetate to yield 3.0 g of pure product (30%), m.p. 134°-135° C.
[Compound]
Name
5-(N',N'-Dimethylcarbamoyl)hydroxy-2-pyridine methylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
N-(5-hydroxy-2-pyridinemethylene) hydroxylamine
Quantity
6.53 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
30%

Synthesis routes and methods III

Procedure details

A mixture of 5-hydroxy-2-hydroxymethylpyridine (14 g) and MnO2 (100 g) in isopropylalcohol (600 mL) was stirred under N2 for 20 h. The reaction mixture was filtered and filtrate concentrated under vacuum affording a crude product as a solid (12 g). It was suspended in acetone/acetonitrile (25 mL each) and the solid residue was filtered off. It was washed with cold acetone/acetonitrile 1:1 mixture to give pure 5-hydroxypyridine-2-carboxaldehyde (3 g) as a solid.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
catalyst
Reaction Step One
Name
acetone acetonitrile
Quantity
25 mL
Type
solvent
Reaction Step Two

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